molecular formula C12H14O5 B140998 4-(4-Formyl-3-methoxyphenoxy)butanoic acid CAS No. 309964-23-6

4-(4-Formyl-3-methoxyphenoxy)butanoic acid

Cat. No.: B140998
CAS No.: 309964-23-6
M. Wt: 238.24 g/mol
InChI Key: RHQAFYIBBWZTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid is the adenosine A2A receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission and inflammation regulation.

Mode of Action

The compound interacts with its target, the adenosine A2A receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular response.

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Molecular Mechanism

It is known to be used in the preparation of compounds that act as adenosine A2A receptor antagonists , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors.

Properties

IUPAC Name

4-(4-formyl-3-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQAFYIBBWZTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374694
Record name 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309964-23-6
Record name 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 309964-23-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in the context of the provided research?

A1: this compound (FMPB) acts as a versatile linker molecule in solid-phase synthesis of poly-L-lysine (PLL) dendrons []. Unlike traditional Rink amide or Rink acid linkers, FMPB allows for the introduction of diverse C-terminal functionalities early in the synthesis. This is achieved through its unique structure: the formyl group enables the attachment of a desired C-terminal "tail" via reductive amination, expanding the possibilities for creating multifunctional dendron scaffolds [].

Q2: What are the advantages of using FMPB compared to other linker strategies in dendron synthesis?

A2: FMPB offers several advantages over conventional linkers like Rink amide or acid:

  • C-Terminal Modification: FMPB allows for the early introduction of diverse C-terminal functionalities, which is crucial for creating multifunctional dendrons []. Traditional linkers limit modification options due to their role as C-terminal protecting groups.
  • Synthetic Flexibility: The "backbone amide linkage approach" using FMPB eliminates the need for additional orthogonal protecting groups, simplifying the synthetic process [].
  • Structural Diversity: The versatility of FMPB in accommodating various C-terminal "tails" paves the way for synthesizing a wider range of dendron structures for diverse applications [].

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